5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid
Description
5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid is a useful research compound. Its molecular formula is C12H14ClNO4 and its molecular weight is 271.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary targets of Boc-5-amino-2-chlorobenzoic acid are amino acids and peptides . This compound is a tert-butyloxycarbonyl (Boc)-protected amino acid, which is used in peptide synthesis . The Boc group serves as a protective group for the amino group during peptide synthesis, preventing unwanted side reactions .
Mode of Action
Boc-5-amino-2-chlorobenzoic acid interacts with its targets through a process known as deprotection . In this process, the Boc group is removed, revealing the amino group that can then participate in peptide bond formation . This deprotection process is facilitated by the use of a phosphonium ionic liquid, which has low viscosity and high thermal stability .
Biochemical Pathways
The primary biochemical pathway affected by Boc-5-amino-2-chlorobenzoic acid is peptide synthesis . Specifically, this compound is used as a starting material in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, resulting in the formation of dipeptides .
Pharmacokinetics
It’s worth noting that the use of ionic liquids in peptide synthesis can potentially enhance the solubility and stability of the resulting peptides .
Result of Action
The primary result of the action of Boc-5-amino-2-chlorobenzoic acid is the formation of dipeptides . These dipeptides are formed in satisfactory yields within 15 minutes . The use of Boc-protected amino acids in peptide synthesis allows for the efficient creation of peptides with a high degree of control over the sequence .
Action Environment
The action of Boc-5-amino-2-chlorobenzoic acid is influenced by the reaction environment. For instance, the use of a phosphonium ionic liquid provides a beneficial effect due to its low viscosity and high thermal stability . Additionally, the reaction is carried out at high temperatures, which facilitates the rapid deprotection of the Boc group . The solubility of the Boc-AAILs in various solvents also influences the efficiency of the reaction .
Biochemical Analysis
Biochemical Properties
5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid plays a significant role in biochemical reactions, primarily as a protecting group for amino acids. This compound interacts with various enzymes and proteins during the synthesis of peptides and other biomolecules. For instance, it can be used to protect the amino group of amino acids during peptide synthesis, preventing unwanted side reactions. The interaction with enzymes such as peptidases and proteases is crucial, as these enzymes can remove the protecting group under specific conditions, allowing the synthesis to proceed .
Cellular Effects
The effects of this compound on cells and cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of this compound can affect the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of various metabolites. Additionally, it can impact gene expression by altering the availability of amino acids required for protein synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, it can inhibit peptidases by blocking their active sites, preventing the cleavage of peptide bonds. This inhibition can be reversed by removing the protecting group under specific conditions, allowing the enzyme to regain its activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It is generally stable under standard laboratory conditions, but it can degrade over time, especially under acidic or basic conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies where it is used to protect amino acids during peptide synthesis .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At higher doses, it can exhibit toxic effects, including disruptions in amino acid metabolism and enzyme activity. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as aminoacyl-tRNA synthetases and peptidases, influencing the synthesis and degradation of peptides. The compound can also affect metabolic flux by altering the levels of key metabolites involved in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments. For example, it may be transported into cells via amino acid transporters and subsequently distributed to various organelles where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in protein synthesis and metabolism .
Properties
IUPAC Name |
2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-7-4-5-9(13)8(6-7)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRXWUBPCIBQMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624458 | |
Record name | 5-[(tert-Butoxycarbonyl)amino]-2-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503555-96-2 | |
Record name | 5-[(tert-Butoxycarbonyl)amino]-2-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-((tert-butoxycarbonyl)amino)-2-chlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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